molecular formula C15H24O2 B14755822 5-(3-Methyloctan-3-yl)benzene-1,3-diol

5-(3-Methyloctan-3-yl)benzene-1,3-diol

Cat. No.: B14755822
M. Wt: 236.35 g/mol
InChI Key: USOJLGGEBUUDGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyloctan-3-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methyloctan-3-yl halide under basic conditions . The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The product is then purified using techniques like distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyloctan-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

5-(3-Methyloctan-3-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methyloctan-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups at positions 1 and 2.

    Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups at positions 1 and 3.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.

Uniqueness

5-(3-Methyloctan-3-yl)benzene-1,3-diol is unique due to the presence of the 3-methyloctan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

5-(3-methyloctan-3-yl)benzene-1,3-diol

InChI

InChI=1S/C15H24O2/c1-4-6-7-8-15(3,5-2)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3

InChI Key

USOJLGGEBUUDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CC)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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